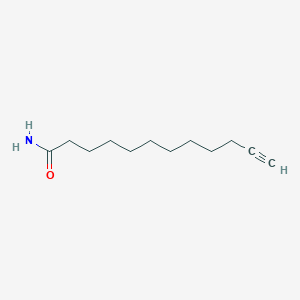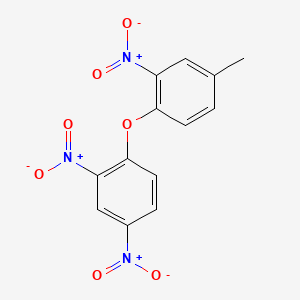
2,4-Dibromo-3,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-3,6-dichlorophenol is a chemical compound with the molecular formula C6H2Br2Cl2O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3,6-dichlorophenol can be synthesized through the bromination and chlorination of phenol. The process typically involves the following steps:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 4 positions of the phenol ring.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride. This introduces chlorine atoms at the 3 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-3,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenol or other less substituted phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol and less substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dibromo-3,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-3,6-dichlorophenol involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: A similar compound with only chlorine substituents.
2,4-Dibromophenol: A similar compound with only bromine substituents.
2,6-Dibromo-4-nitrophenol: Another brominated phenol with a nitro group.
Uniqueness
2,4-Dibromo-3,6-dichlorophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Propiedades
Número CAS |
13664-63-6 |
|---|---|
Fórmula molecular |
C6H2Br2Cl2O |
Peso molecular |
320.79 g/mol |
Nombre IUPAC |
2,4-dibromo-3,6-dichlorophenol |
InChI |
InChI=1S/C6H2Br2Cl2O/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H |
Clave InChI |
SIRXOXDKUIWLPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Cl)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


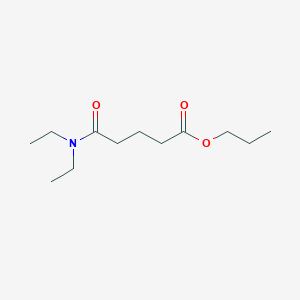
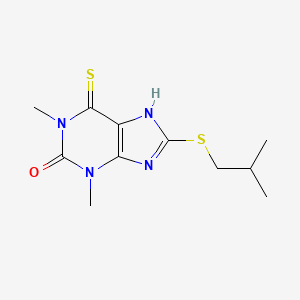
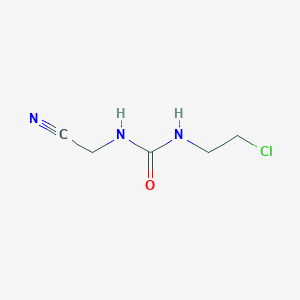
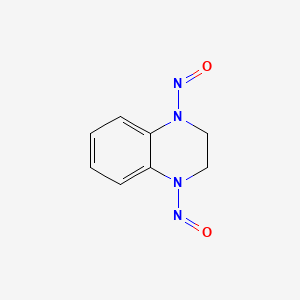

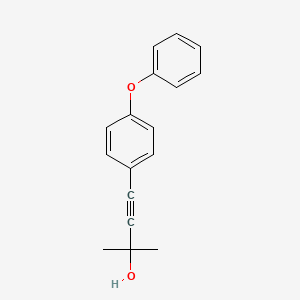
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
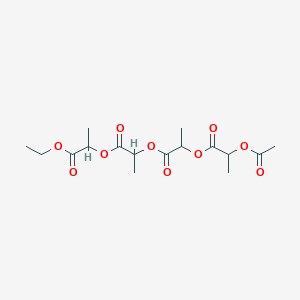
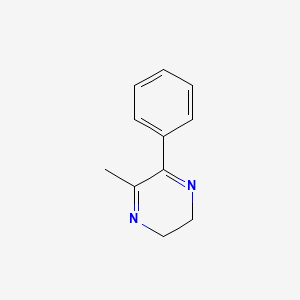
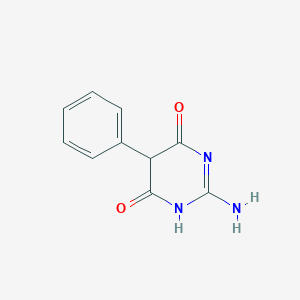
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)
